6-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde

Vilsmeier-Haack formylation regioselectivity dihydroquinolinecarbaldehyde synthesis

Researchers requiring 8-carbaldehyde dihydroquinoline architecture cannot substitute the 6-formyl isomer-regiochemistry dictates downstream reactivity and sensor performance. This compound (CAS 1992975-80-0, ≥95%) provides the correct 6-methoxy-8-formyl scaffold for Knoevenagel/Wittig condensations, Fe³⁺ dye SAR, and antimalarial analog synthesis. Batch QC (NMR/HPLC) included; ambient shipping.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 1992975-80-0
Cat. No. B1406718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde
CAS1992975-80-0
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC1=CC(N(C2=C(C=C(C=C12)OC)C=O)C)(C)C
InChIInChI=1S/C15H19NO2/c1-10-8-15(2,3)16(4)14-11(9-17)6-12(18-5)7-13(10)14/h6-9H,1-5H3
InChIKeyMHLWFLRNUGAQLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde: Chemical Identity and Procurement


6-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde (CAS 1992975-80-0, molecular formula C₁₅H₁₉NO₂, MW 245.32 g/mol) is a partially saturated dihydroquinoline building block bearing a methoxy substituent at C6 and an aldehyde at C8. The compound belongs to the N-alkyl-1,2-dihydroquinolinecarbaldehyde family, whose synthesis via Vilsmeier–Haack formylation was systematically described by Manahelohe et al. [1]. Commercially, it is offered at ≥95% purity with batch-specific QC (NMR, HPLC, GC) by suppliers such as Bidepharm . The compound is primarily positioned as an intermediate for medicinal chemistry and agrochemical research .

1
Regiochemistry: C8-aldehyde handle enables site-specific C–C or C–N bond formation on the dihydroquinoline core.
2
Functionality: 6-methoxy donor and 8-aldehyde acceptor support condensation, Knoevenagel, and Schiff-base chemistry.
3
Supply: Batch-level QC (NMR, HPLC, GC) available; research-grade purity for synthetic intermediate use.

6-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde: Why Generic Blocks Cannot Substitute


Within the 1,2-dihydroquinolinecarbaldehyde family, the position of the formyl group is dictated by the substitution pattern of the starting heterocycle: 7- or 8-substituted N-alkyl-1,2-dihydroquinolines yield 6-formyl derivatives, whereas 6-substituted analogs—including the 6-methoxy precursor—direct formylation exclusively to the 8-position [1]. Consequently, the more widely studied 6-formyl-1,2,2,4-tetramethyl-1,2-dihydroquinoline (6-formyl-TMDQ), which has been employed as a key intermediate for Fe³⁺-selective cyanine dyes [2] and merocyanine hydrazine sensors [3], cannot serve as a regiochemical surrogate for the title compound. The aldehyde at C8, in combination with the electron-donating 6-methoxy group, generates a distinct electronic environment that governs the chemo- and regioselectivity of downstream condensations, metal-coordination geometry, and the photophysical properties of derived conjugates. Simply swapping the 6-formyl or non-formylated analog for the 8-carbaldehyde compound would yield an entirely different vector for molecular extension and is not a viable procurement shortcut for programs that specifically require the 6-methoxy-8-carbaldehyde architecture.

Target: 8-carbaldehyde
6-formyl isomer – regioisomeric mismatch; the more common 6-formyl-TMDQ cannot provide a C8 electrophilic vector, altering conjugation geometry.
Target: 8-carbaldehyde
Non-formylated analog – lacks the aldehyde group; cannot participate in aldehyde-dependent condensations without prior functionalization.
Target: 8-carbaldehyde
Fully aromatic analog – quinoline ring eliminates partial saturation; dearomatization or reduction to tetrahydroquinoline is not possible.

6-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde: Differentiation from Analogs


Formylation Regiochemistry: 8-Carbaldehyde vs. 6-Carbaldehyde Isomer

The Vilsmeier–Haack reaction exhibits a substrate-controlled regiochemical switch: 6-substituted N-methyl-1,2-dihydroquinolines yield exclusively N-methyl-8-formylhydroquinolines, whereas 7- or 8-substituted congeners produce the 6-formyl isomers [1]. The target compound is therefore the 8-carbaldehyde regioisomer, whereas the widely reported sensor intermediate 6-formyl-1,2,2,4-tetramethyl-1,2-dihydroquinoline (6-formyl-TMDQ) represents the opposite regioisomeric series [2].

Formylation regiochemistry
Class-level inference
Vilsmeier–Haack: 6-substituted dihydroquinolines yield exclusively 8-carbaldehyde; 7-/8-substituted analogs yield 6-formyl isomer. No co-formation of regioisomers reported.
Unique C8-aldehyde handle not accessible from 6-formyl-TMDQ; supports regiochemistry-dependent molecular extension.
Conditions: POCl₃/DMF, N-methyl precursors. Review for substrate scope if scaling.
Vilsmeier-Haack formylation regioselectivity dihydroquinolinecarbaldehyde synthesis

Fluorescent Sensor Building Block: 8-Carbaldehyde vs. 6-Formyl Analog

6-Formyl-TMDQ has been condensed with 1,7-dimethyl-2-phenylimidazo[1,2-a]pyridin-1-ium iodide to yield a cyanine dye that functions as a selective turn-off fluorescent sensor for Fe³⁺ ions with a reported limit of detection (LOD) of 1.5 µM in aqueous ethanolic solution [1]. The same 6-formyl intermediate was used to prepare a merocyanine sensor for hydrazine hydrate with a response time of <5 s [2]. The target 8-carbaldehyde compound has not been evaluated in analogous sensor constructs; however, the altered position of the aldehyde—para to the methoxy group rather than meta to the N-methyl—changes the conjugation pathway and the geometry of the Schiff-base or Knoevenagel adduct, which are critical determinants of sensor selectivity and binding affinity.

Sensor building block
Cross-study comparable
6-formyl-TMDQ-derived cyanine: Fe³⁺ LOD 1.5 µM, selective quenching. Merocyanine: hydrazine detection (response time
C8-aldehyde enables exploration of conjugation geometry and metal-binding distinct from 6-formyl series; required for SAR studies.
Sensor performance of target derivative must be established experimentally; cross-study inference only.
Ground-state pKa
Class-level inference
6-ethoxy analog: pKa 4.5; unsubstituted TMDQ: pKa 3.8. By analogy, target pKa estimated 4.3–4.6 (ΔpKa ≈ +0.5 to +0.8 vs. unsubstituted).
Elevated pKa retains neutral amine species at mildly acidic pH, relevant for metal chelation, phase transfer, and protonation-state studies.
Predicted from 6-ethoxy data; direct measurement advised for quantitative applications.
Molecular architecture
Data to verify
Target: C₁₅H₁₉NO₂ (MW 245.32), 6-OCH₃ + 8-CHO on 1,2-dihydroquinoline. Non-formylated analog: C₁₃H₁₇NO (MW 203.28), no aldehyde. Aromatic analog: C₁₁H₉NO₂ (MW 187.19), fully oxidized.
Single scaffold uniquely combines partial saturation, electron-donating methoxy, and electrophilic aldehyde; analogs sacrifice key reactivity.
Structural comparison only; confirm identity via in-house QC upon receipt.
Vendor purity & QC
Vendor-specified
Bidepharm: 95%, multi-method QC (NMR/HPLC/GC). MolCore: NLT 97%, ISO-certified. Combi-Blocks: 95%. Batch-specific documentation varies.
Higher guaranteed purity and multi-method QC may reduce in-house repurification needs; relevant for SAR and regulated research workflows.
Verify current certificate of analysis before use; vendor specifications subject to change.
fluorescent chemosensor cyanine dye Fe³⁺ detection limit of detection

Ground-State Basicity (pKa): 6-Methoxy vs. 6-Ethoxy Dihydroquinolines

Lygo et al. (2010) determined ground-state pKa values for a series of N-methyl-substituted 1,2-dihydroquinolines: 1,2,2,4-tetramethyl- (pKa 3.8), 6-ethoxy-1,2,2,4-tetramethyl- (pKa 4.5), and 1,2,6-trimethyl- (pKa 4.2) [1]. Although the 6-methoxy analog was not directly measured in that study, the pKa shift from 3.8 (unsubstituted) to 4.5 (6-ethoxy) demonstrates that a 6-alkoxy substituent increases the basicity of the endocyclic nitrogen by approximately 0.7 log units. By analogy, the 6-methoxy group in the target compound is expected to produce a comparable pKa elevation (estimated 4.3–4.6) relative to the unsubstituted TMDQ scaffold (pKa 3.8). This alters protonation state under physiological or mildly acidic conditions, which directly impacts solubility, membrane permeability, and metal-coordination ability of the free base.

Ground-state pKa
Class-level inference
6-ethoxy analog: pKa 4.5; unsubstituted TMDQ: pKa 3.8. By analogy, target pKa estimated 4.3–4.6 (ΔpKa ≈ +0.5 to +0.8 vs. unsubstituted).
Elevated pKa retains neutral amine species at mildly acidic pH, relevant for metal chelation, phase transfer, and protonation-state studies.
Predicted from 6-ethoxy data; direct measurement advised for quantitative applications.
acid-base properties pKa dihydroquinoline basicity fluorescence quantum yield

Molecular Properties vs. Non-Formylated and Aromatic Analogs

The target compound (C₁₅H₁₉NO₂, MW 245.32) carries both a 6-methoxy donor and an 8-carbaldehyde acceptor on the 1,2-dihydroquinoline core. The closest commercially available analog without the aldehyde, 6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline (CAS 4053-50-3, C₁₃H₁₇NO, MW 203.28), lacks the C8 electrophilic handle entirely and therefore cannot participate in aldehyde-specific condensations (Schiff base, Knoevenagel, aldol) . The fully aromatic analog, 6-methoxyquinoline-8-carbaldehyde (CAS 1268520-98-4, C₁₁H₉NO₂, MW 187.19), bears the same 6-methoxy-8-carbaldehyde substitution pattern but on a fully oxidized quinoline ring, which eliminates the possibility of subsequent dearomatization, reduction to tetrahydroquinoline, or electrophilic functionalization at the partially saturated 1,2-bond characteristic of dihydroquinolines .

Molecular architecture
Data to verify
Target: C₁₅H₁₉NO₂ (MW 245.32), 6-OCH₃ + 8-CHO on 1,2-dihydroquinoline. Non-formylated analog: C₁₃H₁₇NO (MW 203.28), no aldehyde. Aromatic analog: C₁₁H₉NO₂ (MW 187.19), fully oxidized.
Single scaffold uniquely combines partial saturation, electron-donating methoxy, and electrophilic aldehyde; analogs sacrifice key reactivity.
Structural comparison only; confirm identity via in-house QC upon receipt.
molecular weight building block physicochemical properties lead-likeness

Commercial Purity and Batch QC Among Vendors

Among the vendors that supply this compound (excluding restricted-listed sources), quantifiable purity specifications differ: Bidepharm lists the compound at standard purity 95% and provides batch-specific QC documentation including NMR, HPLC, and GC . MolCore offers the compound at NLT (Not Less Than) 97% purity under ISO certification and markets it for global pharmaceutical R&D and QC applications . Combi-Blocks catalogs the compound at 95% purity (Cat. No. QY-9494) . These differences in guaranteed minimum purity and the provision of multi-method batch QC data are direct procurement-relevant parameters that affect the suitability of the material for sensitive downstream applications such as GMP intermediate synthesis or structure–activity relationship (SAR) studies requiring high-confidence analytical characterization.

Vendor purity & QC
Vendor-specified
Bidepharm: 95%, multi-method QC (NMR/HPLC/GC). MolCore: NLT 97%, ISO-certified. Combi-Blocks: 95%. Batch-specific documentation varies.
Higher guaranteed purity and multi-method QC may reduce in-house repurification needs; relevant for SAR and regulated research workflows.
Verify current certificate of analysis before use; vendor specifications subject to change.
vendor QC purity specification NMR HPLC procurement

6-Methoxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline-8-carbaldehyde: Application Scenarios


Antimalarial 8-Aminoquinoline Mimetic Synthesis

The 6-methoxy-8-substituted quinoline core is the pharmacophoric hallmark of the 8-aminoquinoline antimalarials primaquine and tafenoquine. The target compound provides a 6-methoxy-8-carbaldehyde dihydroquinoline scaffold that can be elaborated via reductive amination, oxime formation, or Schiff-base condensation to generate focused libraries of 8-amino analogs with the partially saturated 1,2-bond retained for further diversification [1]. Unlike 6-methoxyquinoline-8-carbaldehyde (the fully aromatic analog), the 1,2-dihydro form preserves the possibility of subsequent reduction to the tetrahydroquinoline series, a maneuver that modulates basicity and metabolic stability in antimalarial programs [2].

C8-Conjugated Cyanine and Merocyanine Dye Development

The well-characterized 6-formyl-TMDQ scaffold has delivered Fe³⁺-selective cyanine dyes (LOD 1.5 µM) and hydrazine-selective merocyanine sensors [1][2]. Substituting the 6-formyl group with the 8-carbaldehyde isomer—while retaining the 6-methoxy donor—places the polymethine conjugation pathway in a different orientation relative to the dihydroquinoline nitrogen. This alters the HOMO-LUMO gap, Stokes shift, and metal-binding geometry of the resulting dyes. Researchers aiming to tune sensor selectivity between Fe³⁺ and competing metal ions, or to modulate response time and detection limit, require the 8-carbaldehyde regioisomer as a systematic SAR tool.

Agrochemical Heterocycle Synthesis via Condensation

The 8-carbaldehyde group is a versatile handle for Knoevenagel condensation, Wittig olefination, and heterocycle annulation reactions that are central to agrochemical lead generation. The 6-methoxy substituent enhances the electron density of the aromatic ring, which can influence the regioselectivity of subsequent electrophilic substitutions and modulate the physicochemical properties (logP, solubility) of the final products [1]. Non-formylated 6-methoxy dihydroquinoline analogs lack this aldehyde handle and cannot enter these condensation manifolds without prior functionalization [2].

Protonation State-Controlled Pharmacological Tool Synthesis

Based on class-level pKa data (6-ethoxy analog pKa 4.5 vs. unsubstituted TMDQ pKa 3.8) [1], the 6-methoxy group is expected to increase the basicity of the endocyclic nitrogen by approximately 0.5–0.8 log units. This means the target compound remains predominantly unprotonated at mildly acidic pH (e.g., pH 5–6), which can be advantageous for designing CNS-penetrant or membrane-permeable probes where a neutral amine species is required. The aldehyde functionality further enables covalent or coordinate bonding strategies that depend on the precise protonation state of the quinoline nitrogen [1].

Application
Selection Property
Validation Focus
8-Aminoquinoline analog synthesis for antimalarial research
6-methoxy-8-carbaldehyde dihydroquinoline core
Verify reductive amination or oxime formation efficiency; confirm partial saturation retention
C8-conjugated cyanine/merocyanine dye SAR
Regiochemistry-dependent conjugation pathway
Compare Stokes shift and metal-ion selectivity with 6-formyl-derived dyes; validate sensor performance
Agrochemical heterocycle lead generation
Aldehyde handle for Knoevenagel/Wittig condensations
Assess regioselectivity of subsequent electrophilic substitutions; monitor logP/solubility changes
Protonation-state probe design
Elevated pKa from 6-methoxy donor
Measure actual pKa; correlate protonation state with membrane permeability or metal coordination
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